

Application Notes and Protocols for ERAP1-i in Preclinical Autoimmune Models

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Compound of Interest

Compound Name: ERAP1-IN-2

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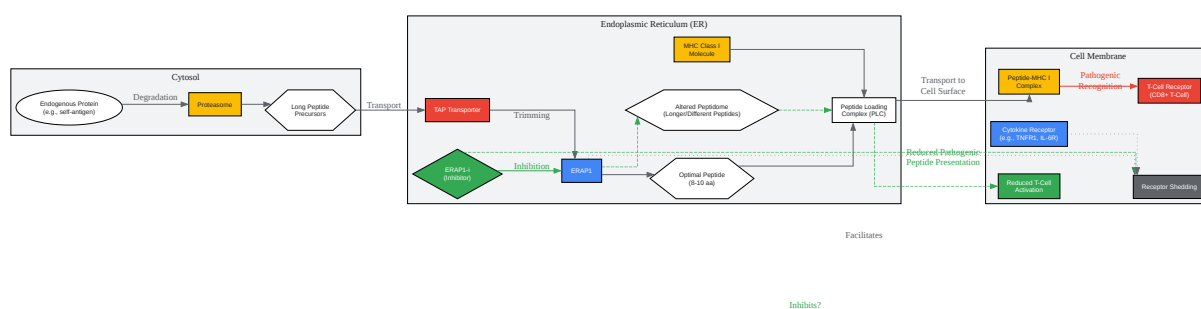
Introduction

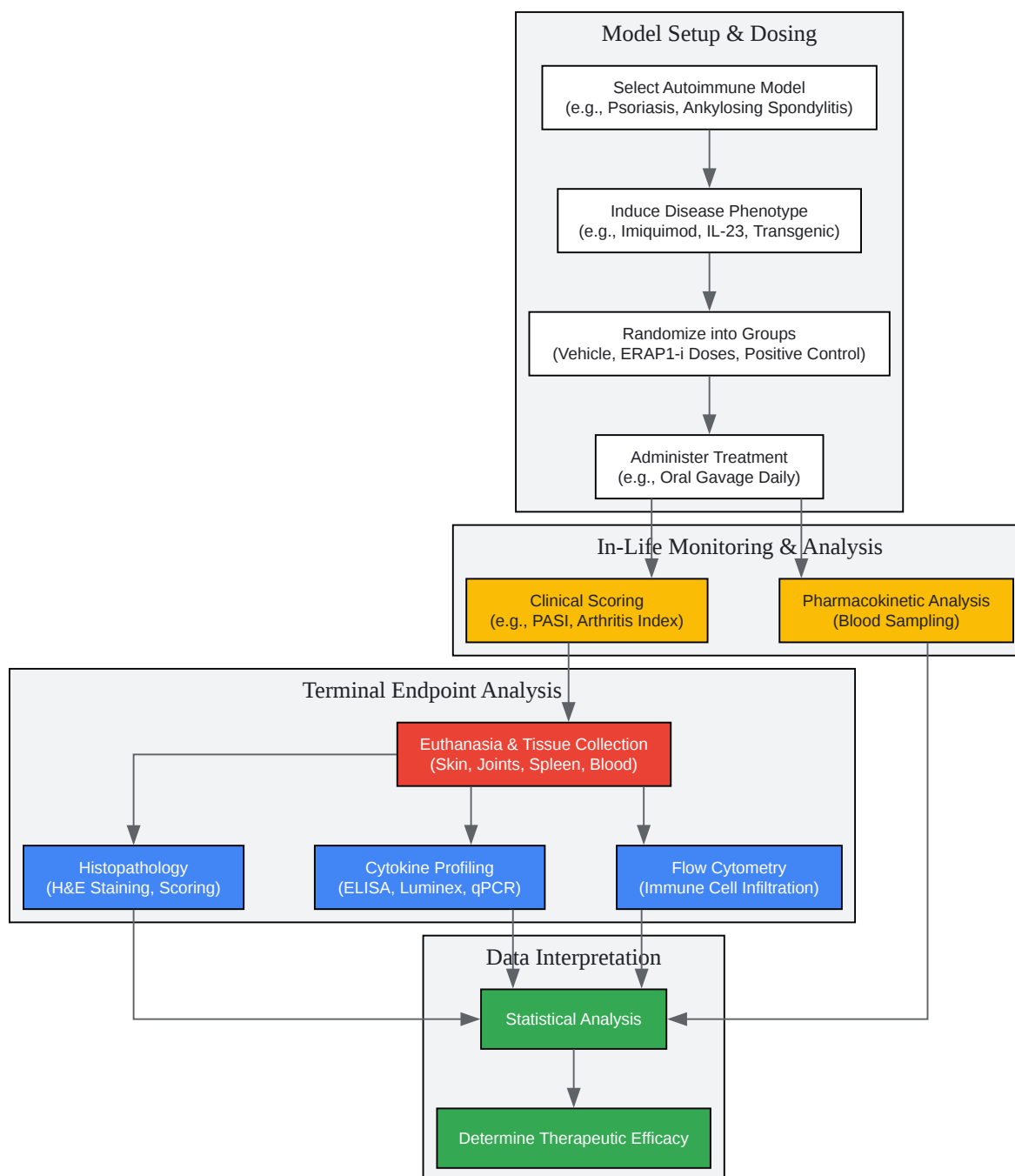
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[1][2][3] Located in the endoplasmic reticulum, ERAP1 trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][3] These peptide-MHC I complexes are then presented on the cell surface for surveillance by CD8+ T cells. Genetic variants of ERAP1 have been strongly associated with a class of autoimmune diseases known as MHC-I-opathies, which include ankylosing spondylitis and psoriasis. In these conditions, aberrant ERAP1 activity is thought to alter the repertoire of self-peptides presented to the immune system, leading to an autoimmune response.

ERAP1-i is a potent and selective small molecule inhibitor of ERAP1. By modulating the activity of ERAP1, ERAP1-i alters the landscape of peptides presented by MHC class I molecules. This offers a therapeutic strategy aimed at reducing the presentation of pathogenic self-antigens, thereby mitigating the autoimmune attack that drives diseases like ankylosing spondylitis and psoriasis. Beyond its canonical role in antigen presentation, ERAP1 has also been implicated in the shedding of cytokine receptors, such as IL-6R and TNFR1, which may represent a secondary mechanism of action for ERAP1 inhibitors in downregulating inflammatory signaling. [4][5][6]

These application notes provide a comprehensive overview of the experimental design for evaluating ERAP1-i in relevant preclinical models of autoimmunity, complete with detailed protocols and representative data.

Signaling Pathways and Experimental Workflow





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